
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole
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Overview
Description
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is a heterocyclic organic compound that contains bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole typically involves the halogenation of oxazole derivatives. One common method includes the bromination of 5-(chloromethyl)-3-methoxy-1,2-oxazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at both bromine and chlorine positions, facilitated by the electron-withdrawing oxazole ring. Common reagents include sodium azide, potassium cyanide, and thiols under basic conditions. For example, substitution with sodium azide replaces the bromine atom, yielding azidomethyl derivatives.
Reaction Type | Reagents/Conditions | Product Example |
---|---|---|
Nucleophilic (Br) | NaCN, DMF, room temp | 4-cyano-5-(chloromethyl)-3-methoxy-1,2-oxazole |
Nucleophilic (Cl) | NaN₃, DMF, 80°C | 4-bromo-5-(azidomethyl)-3-methoxy-1,2-oxazole |
Suzuki-Miyaura Cross-Coupling Reactions
The bromine at position 4 enables Suzuki coupling with arylboronic acids using palladium catalysts (e.g., PdCl₂(DPPF)) and cesium fluoride. This reaction forms biaryl derivatives, as demonstrated in oxazole series synthesis studies .
Key Steps | Reagents | Outcome |
---|---|---|
Cross-coupling | Arylboronic acid, Pd/CsF | 4-aryl-5-(chloromethyl)-3-methoxy-1,2-oxazole |
Oxidation and Reduction
The methoxy group and oxazole ring undergo oxidation (e.g., KMnO₄, CrO₃) or reduction (e.g., LiAlH₄, H₂/Pd/C), altering functional groups. Oxidation of the methoxy group to a carbonyl or reduction of the oxazole to a dihydrooxazole is plausible based on analogous heterocyclic chemistry.
Reaction Type | Reagents | Transformation |
---|---|---|
Oxidation (methoxy) | KMnO₄, acidic conditions | Conversion to ketone at position 3 |
Reduction (oxazole) | LiAlH₄, THF, reflux | Formation of dihydrooxazole derivative |
Electrophilic Aromatic Substitution
While not explicitly detailed in permitted sources, electrophilic substitution at the oxazole ring is inferred from related heterocyclic chemistry. Nitration or acylation could occur under strongly acidic conditions, though regioselectivity would depend on steric and electronic factors .
Halogen Exchange
The presence of both bromine and chlorine enables halogen exchange , though specific conditions (e.g., Finkelstein reaction) are not explicitly documented in the permitted literature. Analogous oxazole derivatives suggest potential for selective halide substitution.
Supporting Research Findings
-
Suzuki Coupling Efficiency : Studies on 2-methyl-4-substituted oxazoles demonstrate that brominated derivatives react efficiently with arylboronic acids, yielding products with high regioselectivity .
-
Nucleophilic Reactivity : The chloromethyl group’s reactivity is comparable to bromine due to the electron-deficient oxazole ring, enabling substitution under mild conditions.
-
Mechanistic Insights : Oxazole rings stabilize transition states in substitution reactions, as observed in similar heterocyclic systems .
Structural Comparison of Reactivity
Feature | Impact on Reactivity |
---|---|
Oxazole ring | Electron-withdrawing, activates positions for substitution |
Bromine at position 4 | High leaving group tendency |
Chloromethyl group | Reactivity comparable to Br due to ring effects |
Scientific Research Applications
Scientific Research Applications of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole
This compound is a chemical compound with a variety of applications in scientific research, particularly in chemistry, biology, and industry. Its unique structure, featuring an oxazole ring with bromine and chloromethyl substituents, influences its reactivity and interaction with biological targets. The presence of halogen atoms enhances its potential as an enzyme inhibitor or receptor modulator, making it a candidate for further study in medicinal chemistry and pharmacology.
Applications
Chemistry
this compound serves as a building block in synthesizing more complex heterocyclic compounds.
Biology
This compound is used in developing bioactive molecules and pharmaceuticals. Its potential biological activities make it valuable in medicinal chemistry and pharmacology.
Industry
It is used in producing specialty chemicals and materials.
The biological activity of this compound is attributed to its ability to interact with various molecular targets through covalent and non-covalent bonding. Halogen substituents can increase binding affinity to enzymes or receptors, modulating their activity.
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by occupying the active site and preventing substrate access.
- Receptor Modulation: It can interact with receptors to alter signal transduction pathways.
Antimicrobial Activity
Oxazole derivatives exhibit significant antimicrobial properties. A comparative study tested various oxazole compounds against bacterial and fungal strains, with the following results:
Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |
---|---|---|
This compound | 1.6 (S. aureus) | 3.2 (C. albicans) |
Reference Drug (Ampicillin) | 0.8 (E. coli) | 1.6 (A. niger) |
These findings suggest potential as an antimicrobial agent.
Anticancer Activity
The compound's potential as an anticancer agent has been explored, with in vitro assays demonstrating its ability to induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3. The cytotoxic effects observed are summarized below:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.65 |
HeLa | 2.41 |
These results indicate significant cytotoxicity against certain cancer cell lines, suggesting therapeutic applications.
Case Studies
Enzyme Inhibition Study
A study examined the inhibitory effects of oxazole derivatives on carbonic anhydrases (CAs), important targets in cancer therapy. Certain derivatives exhibited nanomolar inhibition against CA IX, suggesting modifications to the oxazole structure could enhance its efficacy as a therapeutic agent.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of substituted oxazoles against common pathogens such as Staphylococcus aureus and Candida albicans. Compounds with similar structures to this compound showed significant inhibition zones compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol
- 5-Bromo-2-chloromethyl-3-methoxybenzene
- 4-Chloro-5-(bromomethyl)-3-methoxy-1,2-oxazole
Uniqueness
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring with bromine and chloromethyl substituents, which can significantly influence its reactivity and interactions with biological targets. The presence of these halogen atoms enhances the compound's potential as an enzyme inhibitor or receptor modulator, making it a valuable candidate for further study.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through both covalent and non-covalent bonding. The halogen substituents can increase binding affinity to enzymes or receptors, thereby modulating their activity. For instance:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by occupying the active site and preventing substrate access.
- Receptor Modulation : It can also interact with receptors to alter signal transduction pathways.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. In a comparative study, various oxazole compounds were tested against several bacterial and fungal strains. The results showed that:
Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |
---|---|---|
This compound | 1.6 (S. aureus) | 3.2 (C. albicans) |
Reference Drug (Ampicillin) | 0.8 (E. coli) | 1.6 (A. niger) |
These findings suggest that the compound has promising potential as an antimicrobial agent .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, in vitro assays demonstrated that it could induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3 . The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.65 |
HeLa | 2.41 |
These results indicate that this compound exhibits significant cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic applications .
Case Studies
- Enzyme Inhibition Study : A study examined the inhibitory effects of various oxazole derivatives on carbonic anhydrases (CAs), which are important targets in cancer therapy. The results indicated that certain derivatives exhibited nanomolar inhibition against CA IX, suggesting that modifications to the oxazole structure could enhance its efficacy as a therapeutic agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of substituted oxazoles against common pathogens such as Staphylococcus aureus and Candida albicans. The findings highlighted that compounds with similar structures to this compound showed significant inhibition zones compared to standard antibiotics .
Properties
Molecular Formula |
C5H5BrClNO2 |
---|---|
Molecular Weight |
226.45 g/mol |
IUPAC Name |
4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C5H5BrClNO2/c1-9-5-4(6)3(2-7)10-8-5/h2H2,1H3 |
InChI Key |
DZQSOUGCKVZKQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1Br)CCl |
Origin of Product |
United States |
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